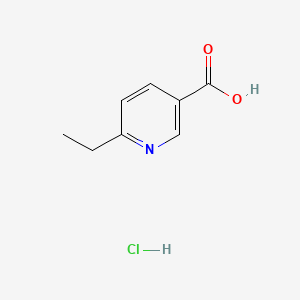

6-Ethylpyridine-3-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Ethylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.62 g/mol . It is a derivative of pyridine and belongs to the class of carboxylic acids. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Ethylpyridine-3-carboxylic acid hydrochloride is synthesized by reacting ethyl 3-oxobutanoate with hydrazine hydrate in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity. The compound is further purified using chromatography techniques such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC).

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The compound is often produced in bulk quantities and undergoes rigorous quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

6-Ethylpyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-Ethylpyridine-3-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 6-Ethylpyridine-3-carboxylic acid hydrochloride is still under investigation. it is known to interact with various molecular targets and pathways. The compound exhibits anti-inflammatory and analgesic properties, potentially through the inhibition of specific enzymes and receptors involved in inflammatory processes. Further research is needed to fully elucidate the molecular mechanisms underlying its biological activities.

Comparison with Similar Compounds

Similar Compounds

Pyridine-3-carboxylic acid: A similar compound with a carboxylic acid group attached to the pyridine ring.

6-Methylpyridine-3-carboxylic acid: Another derivative of pyridine with a methyl group instead of an ethyl group.

Uniqueness

6-Ethylpyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its mild reaction conditions and easy availability make it a valuable compound for various applications in research and industry.

Biological Activity

6-Ethylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₈H₁₀ClNO₂ and a molecular weight of 187.62 g/mol. It features a pyridine ring substituted with an ethyl group and a carboxylic acid functional group at the 3-position, along with a hydrochloride salt form. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

Potential Therapeutic Applications

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. Although the exact mechanisms of action are still under investigation, it is believed that this compound interacts with various molecular targets involved in inflammatory processes. Specifically, it may inhibit specific enzymes and receptors that play roles in inflammation, suggesting its potential for therapeutic applications in treating inflammatory conditions.

The biological activity of this compound is primarily attributed to its structural features:

- Carboxylic Acid Group : This group can form hydrogen bonds with enzymes or receptors, influencing their activity.

- Pyridine Ring : The ring may participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

These interactions are crucial for its anti-inflammatory and analgesic effects, as they may modulate signaling pathways involved in pain and inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with other pyridine derivatives is essential. Below is a summary table highlighting key similarities and differences:

| Compound Name | Molecular Formula | Biological Activity | Notable Features |

|---|---|---|---|

| 6-Ethylpyridine-3-carboxylic acid HCl | C₈H₁₀ClNO₂ | Anti-inflammatory, analgesic | Unique substitution pattern on pyridine |

| 3-Methylpyridine-2-carboxylic acid HCl | C₇H₉ClNO₂ | Antimicrobial | Different substitution pattern |

| 2-Ethylpyridine-3-carboxylic acid HCl | C₈H₉ClNO₂ | Antioxidant | Varies in reactivity |

This comparison illustrates how the specific substitution pattern on the pyridine ring influences the biological properties of each compound.

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound in various in vitro models:

- Anti-inflammatory Activity : In cellular assays, this compound was shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential to mitigate inflammatory responses.

- Analgesic Effects : In pain models, administration of this compound resulted in significant pain relief comparable to standard analgesics, suggesting its viability as an alternative treatment option.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study revealed that modifications to the ethyl group or the carboxylic acid moiety could enhance or diminish biological activity. For instance, introducing electron-withdrawing groups at specific positions on the pyridine ring significantly improved anti-inflammatory potency .

Properties

Molecular Formula |

C8H10ClNO2 |

|---|---|

Molecular Weight |

187.62 g/mol |

IUPAC Name |

6-ethylpyridine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C8H9NO2.ClH/c1-2-7-4-3-6(5-9-7)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H |

InChI Key |

WLFIJAMUTRZJJN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(C=C1)C(=O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.